molecular formula C11H15NO B13996108 4-Methyl-3-(pyridin-2-yl)pentan-2-one CAS No. 6311-89-3

4-Methyl-3-(pyridin-2-yl)pentan-2-one

Cat. No.: B13996108
CAS No.: 6311-89-3
M. Wt: 177.24 g/mol
InChI Key: XVNHFLRKTXTGOP-UHFFFAOYSA-N
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Description

4-Methyl-3-(pyridin-2-yl)pentan-2-one is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring attached to a pentanone chain with a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(pyridin-2-yl)pentan-2-one can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with ethyl isovalerate in the presence of hydrochloric acid and hydroxylamine. This method involves addition, oximation, and esterification reactions, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(pyridin-2-yl)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

4-Methyl-3-(pyridin-2-yl)pentan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-3-(pyridin-2-yl)pentan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-(pyridin-2-yl)pentan-2-one is unique due to its specific structural features, such as the presence of a pyridine ring and a pentanone chain with a methyl group

Properties

CAS No.

6311-89-3

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-methyl-3-pyridin-2-ylpentan-2-one

InChI

InChI=1S/C11H15NO/c1-8(2)11(9(3)13)10-6-4-5-7-12-10/h4-8,11H,1-3H3

InChI Key

XVNHFLRKTXTGOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=N1)C(=O)C

Origin of Product

United States

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